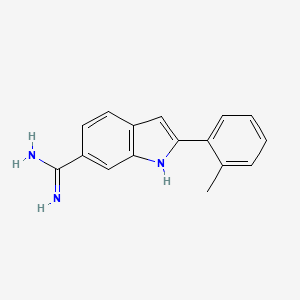
2-(2-Methylphenyl)-1H-indole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-1H-indole-6-carboximidamide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and have diverse applications in medicinal chemistry. The structure of this compound consists of an indole core substituted with a 2-methylphenyl group and a carboximidamide group at specific positions, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1H-indole-6-carboximidamide typically involves multi-step organic reactionsThe final step involves the conversion of the carboxylic acid derivative to the carboximidamide group using reagents such as ammonia or amines under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-1H-indole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the methylphenyl group, leading to various substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds, depending on the reagents and conditions used .
Scientific Research Applications
2-(2-Methylphenyl)-1H-indole-6-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-1H-indole-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl derivatives: Compounds like 2-methylphenylamine and 2-methylphenylmethanol share structural similarities.
Indole derivatives: Compounds such as indole-3-acetic acid and 5-methylindole have similar indole cores but differ in their substituents
Uniqueness
2-(2-Methylphenyl)-1H-indole-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methylphenyl group and a carboximidamide group on the indole core makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C16H15N3/c1-10-4-2-3-5-13(10)15-8-11-6-7-12(16(17)18)9-14(11)19-15/h2-9,19H,1H3,(H3,17,18) |
InChI Key |
ZRYXDGAKQGRHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















